REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5](I)=[CH:4][CH:3]=1.C1N2CCN(CC2)C1.[C:18]([OH:23])(=[O:22])[C:19]([CH3:21])=O>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][C:19]([C:18]([OH:23])=[O:22])=[CH:21][C:5]2=[CH:4][CH:3]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)N)I
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon gas through the mixture for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the mixture is again degassed
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)NC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 194.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |